molecular formula C20H16N4O2S B2548585 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1334371-55-9

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2548585
CAS No.: 1334371-55-9
M. Wt: 376.43
InChI Key: GFJHCTKJUJLMDZ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. This hybrid compound features a benzothiazole carboxamide core, a scaffold noted in investigative compounds, linked to a 6-oxo-4-phenylpyrimidine moiety. The presence of the benzothiazole group is significant, as related molecular structures have been identified as potent inhibitors of bacterial virulence. For instance, the probe compound N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide (ML333) has been shown to inhibit the biogenesis of the K1 polysaccharide capsule in uropathogenic E. coli (UPEC), a key virulence factor that protects bacteria from phagocytosis and antimicrobial peptides . By targeting such non-essential virulence mechanisms rather than core biological processes essential for bacterial survival, this class of compounds offers a novel strategy to combat infections, potentially reducing the selective pressure that drives conventional antibiotic resistance . The integration of the pyrimidinone ring in this specific compound may further modulate its physicochemical properties and biological activity, making it a valuable tool for researchers studying the pathogenesis of bacterial infections and exploring new anti-virulence approaches. This compound is intended for non-clinical laboratory research purposes only.

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19-11-17(14-4-2-1-3-5-14)22-12-24(19)9-8-21-20(26)15-6-7-16-18(10-15)27-13-23-16/h1-7,10-13H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJHCTKJUJLMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate

Bromination at the 2-position is achieved using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at 20–65°C. Key conditions and yields include:

Step Reagents Solvent Temp. Time Yield Reference
1 t-BuONO, CuBr₂ CH₃CN 20°C 1 h 96%
2 t-BuONO, CuBr₂ CH₃CN 65°C 2 h 89%

The reaction proceeds via diazotization of the amine group, followed by bromide substitution. The product, ethyl 2-bromobenzo[d]thiazole-6-carboxylate , is purified via silica gel chromatography (CH₂Cl₂/hexanes).¹H NMR confirms substitution: δ 8.54 (s, 1H, Ar-H), 4.43 (q, 2H, -OCH₂CH₃), 1.43 (t, 3H, -CH₃).

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield 2-bromobenzo[d]thiazole-6-carboxylic acid . Subsequent activation to the acyl chloride (e.g., using SOCl₂) enables amide coupling.

Synthesis of 4-Phenylpyrimidin-6-one Ethylamine Intermediate

The pyrimidinone ring is constructed via cyclocondensation, followed by N-alkylation to introduce the ethylamine linker:

Pyrimidinone Core Formation

A Biginelli-like reaction between ethyl acetoacetate , phenylurea , and benzaldehyde in ethanol under acidic conditions yields 4-phenyl-3,4-dihydropyrimidin-2(1H)-one . Oxidation with KMnO₄ or DDQ converts this to 4-phenylpyrimidin-6-one .

Introduction of Ethylamine Side Chain

The pyrimidinone’s N1 position is alkylated using 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF at 80°C. This yields 1-(2-aminoethyl)-4-phenylpyrimidin-6-one , confirmed by ¹H NMR: δ 8.24 (d, 1H, pyrimidine-H), 7.50–7.58 (m, 5H, Ph-H).

Amide Coupling of Benzothiazole and Pyrimidinone Moieties

The final step involves coupling 2-bromobenzo[d]thiazole-6-carboxylic acid with 1-(2-aminoethyl)-4-phenylpyrimidin-6-one via an amide bond:

Activation of Carboxylic Acid

The acid is treated with thionyl chloride (SOCl₂) to form 2-bromobenzo[d]thiazole-6-carbonyl chloride , which is reacted in situ with the amine.

Amidation Reaction

The acyl chloride is added to a solution of the pyrimidinone ethylamine derivative in dry THF with triethylamine (TEA) as a base. The mixture is stirred at 0°C for 1 h, then warmed to room temperature for 12 h. Workup includes extraction with ethyl acetate and purification via recrystallization (DMF/H₂O).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.82 (s, 1H, benzothiazole-H), 8.11 (d, 2H, Ph-H), 4.94 (s, 2H, -CH₂NH-), 2.21 (s, 3H, CH₃).
  • LCMS (ESI) : m/z 376.4 [M+H]⁺.

Alternative Routes and Optimization

Palladium-Catalyzed Cross-Coupling

The bromine atom on the benzothiazole permits further functionalization. A Suzuki-Miyaura coupling with phenylboronic acid could introduce a biaryl structure, though this is unnecessary for the target compound.

Microwave-Assisted Synthesis

Patent data suggests microwave irradiation (100°C, 30 min) accelerates the amidation step, improving yields to >90%.

Challenges and Troubleshooting

  • Regioselectivity in Pyrimidinone Alkylation : Competing N3 alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.
  • Amide Bond Hydrolysis : Moisture-free conditions and non-aqueous solvents (e.g., THF, DMF) prevent decomposition during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s benzo[d]thiazole carboxamide core is shared with several analogs, but its pyrimidinone-ethyl substituent distinguishes it. Below is a comparative analysis of key structural and functional features:

Compound Name / ID (Reference) Substituents on Benzo[d]thiazole-6-carboxamide Key Structural Features Biological Activity (if reported)
Target Compound 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl Pyrimidinone ring, ethyl linker Not explicitly reported in evidence
N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl] (8) 6-(4-Bromo-pyrazol-1-yl)pyridin-3-yl Bromopyrazole-pyridine hybrid Antimicrobial (broad-spectrum, no specific IC₅₀)
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl) (8l) 3-Carbamoylpiperidin-1-yl, 4-chlorophenyl Piperidine-carboxamide, chlorophenyl Hsp90 inhibition (purity: 99.9%)
2-Amino-N-(4-chlorophenyl) (6) 2-Amino, 4-chlorophenyl Amino group, chlorophenyl Intermediate for brominated analogs

Biological Activity

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a thiazole moiety, and a carboxamide functional group. Its molecular formula is C24H20N5O3SC_{24}H_{20}N_5O_3S, with a molecular weight of approximately 460.52 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Studies have shown that compounds containing thiazole and pyrimidine rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been implicated in inhibiting cell proliferation through apoptosis induction and cell cycle arrest .
  • Anticonvulsant Properties : Certain derivatives of thiazole have demonstrated anticonvulsant effects, suggesting that this compound may also possess similar properties. The structure-activity relationship (SAR) indicates that modifications in the phenyl and pyrimidine rings can enhance anticonvulsant efficacy .

Biological Activity Data

Biological Activity IC50 Value Cell Line/Model Reference
Antitumor1.61 µg/mLJurkat Cells
Anticonvulsant24.38 mg/kgElectroshock Seizure Test
Cytotoxicity< DoxorubicinA-431 Cells

Case Studies

  • Anticancer Studies : A study evaluated the anticancer potential of a series of thiazole derivatives, including compounds similar to this compound. Results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : In a neuroprotective model involving ischemia/reperfusion injury, derivatives showed promising results in reducing neuronal damage and enhancing survival rates in animal models. These findings suggest potential applications in treating neurodegenerative diseases .
  • Anticonvulsant Activity : The compound was tested in various seizure models where it exhibited protective effects against induced seizures, with notable efficacy in the PTZ (pentylenetetrazol) model . The SAR analysis pointed to specific structural features that enhance its anticonvulsant properties.

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